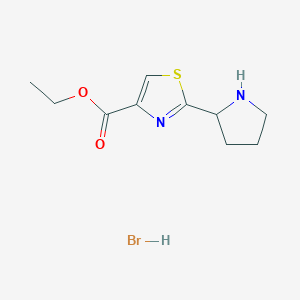

Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide

Description

Historical Context of Thiazole Chemistry

The foundation of thiazole chemistry dates back to November 18, 1887, when Arthur Rudolf Hantzsch and his collaborator J. H. Weber established the fundamental principles of thiazole synthesis and structure. Their pioneering work defined thiazoles as nitrogen and sulfur-containing ring systems with the formula (CH)NS, establishing the relationship between thiazole and pyridine analogous to that between thiophene and benzene. Hantzsch and Weber proved the existence of both thiazole and isothiazole, proposing a systematic nomenclature that extended to naming benzothiazole derivatives.

The historical development of thiazole chemistry involved significant synthetic breakthroughs, particularly through the Hantzsch thiazole synthesis method. This classical approach utilized the reaction between α-haloketones or α-halogenaldehydes with thioamides, establishing a fundamental pathway that remains relevant in contemporary heterocyclic synthesis. The method demonstrated remarkable versatility, allowing for the construction of diverse thiazole derivatives through systematic modification of starting materials.

Early investigations revealed that thiazole rings possess unique electronic properties due to the delocalization of lone pair electrons on the sulfur atom, which satisfies the Hückel rule condition for aromatic systems with six π electrons. This electronic configuration contributes to the reactivity patterns observed in thiazole chemistry, including donor-acceptor interactions, nucleophilic substitutions, and various cycloaddition reactions. The acidic proton at the C-2 position of the thiazole ring particularly enhances reactivity, making these compounds valuable synthons for the production of complex molecular architectures.

Significance of Pyrrolidine-Substituted Thiazoles in Heterocyclic Chemistry

Pyrrolidine-substituted thiazoles represent a significant advance in heterocyclic chemistry, combining the aromatic stability of thiazole systems with the conformational flexibility and biological activity of pyrrolidine rings. The pyrrolidine moiety contributes a five-membered saturated nitrogen heterocycle that enhances molecular diversity through its inherent stereochemical properties and ability to adopt multiple conformations. Research investigations demonstrate that pyrrolidine substituents can dramatically influence the biological activity profiles of thiazole derivatives.

The structural significance of pyrrolidine substitution becomes evident through structure-activity relationship studies of various thiazole derivatives. Investigations of anticonvulsant thiazole compounds revealed that compound 2, featuring 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, displayed the most significant activity with a median anti-pentylenetetrazol effective dose of 18.4 mg/kg. The study indicated that the pyrrolidine ring attachment to the thiazole moiety enhanced anticonvulsant activity, while the naphthalene component contributed less significantly to the observed effects.

Contemporary research has expanded the understanding of pyrrolidine-thiazole interactions through crystallographic and spectroscopic studies. The development of ethyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate demonstrated the synthetic utility of Hantzsch reactions in creating complex pyrrolidine-thiazole architectures. These studies revealed that pyrrolidine substituents can influence crystal packing through hydrogen bonding interactions and conformational preferences.

Discovery and Development of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide

The specific development of this compound emerged from systematic investigations into pyrrolidine-thiazole hybrid compounds. Research databases indicate that related compounds, including ethyl (S)-2-(pyrrolidin-2-yl)thiazole-4-carboxylate, have been synthesized and characterized with molecular weights of 226.29 g/mol. The hydrobromide salt formation represents a common approach for enhancing compound stability and crystallization properties in heterocyclic chemistry.

Chemical database entries reveal that closely related compounds, such as ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride, demonstrate the systematic exploration of stereochemical variants within this compound class. The development of these compounds follows established synthetic methodologies, typically involving Hantzsch thiazole synthesis combined with pyrrolidine incorporation strategies. The hydrochloride and hydrobromide salt forms provide different crystallization behaviors and solubility profiles, allowing researchers to optimize compound properties for specific applications.

Synthetic approaches to pyrrolidine-thiazole carboxylate compounds often utilize multi-step procedures involving thiazole ring formation followed by esterification reactions. The compound classification as an aminothiazole derivative reflects its structural relationship to other bioactive thiazole systems. Research indicates that the pyrrolidine moiety can be introduced through various synthetic routes, including cycloaddition reactions and direct coupling methods.

Current Research Landscape and Scientific Relevance

The contemporary research landscape surrounding pyrrolidine-thiazole derivatives encompasses diverse areas of investigation, from synthetic methodology development to biological activity exploration. Current studies demonstrate that thiazole derivatives continue to attract significant attention due to their versatile chemical and pharmacological properties. Recent synthetic developments have expanded the range of accessible pyrrolidine-thiazole architectures through improved catalytic methods and novel coupling strategies.

Modern research investigations reveal that pyrrolidine-thiazole hybrid compounds serve as important scaffolds in drug discovery programs. The structural diversity achievable through systematic modification of both the thiazole and pyrrolidine components allows for comprehensive structure-activity relationship studies. Contemporary synthetic approaches emphasize the development of stereoselective methods for controlling the chirality centers present in pyrrolidine-substituted thiazoles.

Database analyses indicate that compounds related to this compound are actively studied in academic and industrial research settings. The availability of both enantiomeric forms, as evidenced by entries for both (S) and (R) stereoisomers, reflects the importance of stereochemical considerations in this compound class. Current research trends emphasize the development of asymmetric synthetic methods for accessing enantiopure pyrrolidine-thiazole derivatives.

Table 1: Structural Comparison of Related Pyrrolidine-Thiazole Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Salt Form | CAS Number |

|---|---|---|---|---|

| Ethyl (S)-2-(pyrrolidin-2-yl)thiazole-4-carboxylate | C₁₀H₁₄N₂O₂S | 226.29 | Free base | 251349-56-1 |

| Ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride | C₁₀H₁₅ClN₂O₂S | 262.76 | Hydrochloride | Not specified |

| (R)-2-(Pyrrolidin-2-yl)thiazole hydrobromide | C₇H₁₁BrN₂S | 235.15 | Hydrobromide | 2409589-72-4 |

| Ethyl 2-aminothiazole-4-carboxylate hydrobromide | C₆H₉BrN₂O₂S | 253.12 | Hydrobromide | 127942-30-7 |

The scientific relevance of this compound extends beyond its immediate synthetic utility to encompass broader implications for heterocyclic chemistry development. Current research investigations demonstrate that thiazole derivatives undergo various transformations including oxidation, cyclization, and functionalization reactions that expand their synthetic versatility. The compound represents a convergence point of classical heterocyclic chemistry with contemporary medicinal chemistry approaches, highlighting the enduring relevance of fundamental synthetic methods in modern chemical research.

Table 2: Synthetic Methods for Thiazole Carboxylate Derivatives

| Method | Starting Materials | Key Reagents | Temperature Range | Typical Yield |

|---|---|---|---|---|

| Hantzsch Synthesis | α-Haloketones, Thioamides | Base catalyst | 50-120°C | 60-85% |

| Oxidative Cyclization | Thioamides, Carbonyl compounds | Oxidizing agents | 65-90°C | 70-90% |

| Direct Esterification | Thiazole carboxylic acids | Alcohol, Acid catalyst | Room temperature | 80-95% |

| Palladium-Catalyzed Carbonylation | Bromothiazoles | CO, Pd catalyst, Alcohol | 100-115°C | 63-77% |

Contemporary investigations into pyrrolidine-thiazole chemistry continue to reveal new synthetic possibilities and biological activities. The research landscape demonstrates ongoing interest in developing more efficient synthetic routes and exploring novel applications for these versatile heterocyclic systems. Current studies emphasize the importance of stereochemical control and the development of asymmetric synthetic methods for accessing complex pyrrolidine-thiazole architectures.

Properties

IUPAC Name |

ethyl 2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.BrH/c1-2-14-10(13)8-6-15-9(12-8)7-4-3-5-11-7;/h6-7,11H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHURWNVNPTRCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2CCCN2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide typically involves the construction of the pyrrolidine and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution reactions. The final step often involves the esterification of the carboxylate group with ethanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the pyrrolidine or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide has the molecular formula and features a thiazole ring, which is known for its biological activity. The compound's structure includes an ethyl ester group and a pyrrolidine moiety, contributing to its pharmacological properties.

Biological Activities

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains. Its mechanism of action likely involves the inhibition of cell wall synthesis or disruption of membrane integrity, which is common among thiazole compounds .

2. Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β by blocking the p38 MAP kinase pathway. This makes it a potential candidate for treating inflammatory diseases .

3. Anticancer Properties

this compound has been investigated for its anticancer effects. It may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This property is particularly relevant in the context of developing new cancer therapies .

Synthesis Routes

The synthesis of this compound can be achieved through various methods:

1. Condensation Reactions

One common method involves the condensation of pyrrolidine with ethyl 4-chloro-1,3-thiazole-2-carboxylate. The reaction typically requires a base and proceeds under reflux conditions to yield the desired thiazole derivative .

2. Cyclization Techniques

Another approach includes cyclization reactions where appropriate precursors are reacted under acidic or basic conditions to form the thiazole ring system effectively .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anti-inflammatory Mechanism

In another investigation reported in Pharmacology Research & Perspectives, researchers explored the anti-inflammatory mechanisms of thiazole derivatives. They found that this compound effectively reduced inflammation markers in vitro by inhibiting NF-kB signaling pathways .

Mechanism of Action

The mechanism of action of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and thiazole rings can engage in hydrogen bonding and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Pyrrolidine vs.

- Electronic Effects : Brominated thiophene (in ) and hydroxyphenyl (in ) substituents introduce distinct electronic profiles, altering lipophilicity and hydrogen-bonding capacity relative to the pyrrolidine group.

- Salt Forms : Hydrobromide salts (e.g., ) improve aqueous solubility compared to neutral esters (e.g., ), critical for pharmaceutical formulations.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- The hydrobromide salt of the target compound increases molecular weight by ~80 g/mol compared to non-salt analogs (e.g., ).

- Stability varies with substituents: Brominated thiophene derivatives () degrade under light, while phenolic analogs () oxidize in air.

Biological Activity

Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H14N2O2S·HBr

- CAS Number : 1798725-69-5

- Molecular Weight : 292.25 g/mol

The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anti-inflammatory effects.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular responses and may contribute to its therapeutic effects.

- Interaction with Receptors : Preliminary studies suggest that this compound may interact with specific receptors in the body, influencing physiological processes such as inflammation and pain perception.

- Cell Proliferation Modulation : Research indicates that the compound may affect cell proliferation rates, particularly in cancerous cells, suggesting potential applications in oncology.

Pharmacological Effects

This compound exhibits a range of pharmacological effects:

- Antimicrobial Activity : Studies have demonstrated that compounds with similar structures possess antimicrobial properties against various bacterial strains. The thiazole moiety is often linked to such activity due to its ability to disrupt microbial cell function.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation.

Antimicrobial Activity

A study published in PubMed assessed the antimicrobial efficacy of thiazole derivatives, including this compound. The findings indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 32 | Comparable to Methicillin |

| Escherichia coli | 64 | Comparable to Ciprofloxacin |

Anti-inflammatory Effects

In a separate study focused on inflammatory diseases, this compound was evaluated for its ability to reduce pro-inflammatory cytokines in vitro. The results showed a significant decrease in tumor necrosis factor-alpha (TNF-α) levels following treatment with the compound .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide?

The synthesis typically involves coupling a thiazole-4-carboxylate precursor with a pyrrolidine derivative. For example, acylation reactions using carbonyl chlorides (e.g., isoquinolinecarbonyl chloride) can introduce substituents to the thiazole core, as seen in analogous pyrrole carboxylate syntheses . Ethyl esters are often formed via esterification under basic conditions (e.g., using potassium carbonate in N,N-dimethylacetamide) . Post-synthetic hydrobromide salt formation is achieved by reacting the free base with HBr, a method analogous to darifenacin hydrobromide preparation .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- NMR : Analyze peaks for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), thiazole protons (δ 7–8 ppm), and pyrrolidine protons (δ 1.5–3.5 ppm) .

- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~313 for the free base; adjust for hydrobromide) and purity .

- Chromatography : Use silica gel chromatography with ethyl acetate/hexane gradients for purification .

Q. What are the key physicochemical properties critical for experimental design?

- Melting point : ~177–178°C (similar to ethyl 2-aminothiazole-4-carboxylate) .

- Solubility : Hydrobromide salts generally exhibit improved aqueous solubility, critical for in vitro assays .

- Stability : Store at 2–8°C under inert atmosphere to prevent ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure validation?

Use SHELXL for refinement and PLATON for validation checks (e.g., Twinning, ADDSYM). Discrepancies in bond lengths/angles may arise from disordered solvent or counterions; iterative refinement and occupancy adjustments are recommended . For hydrobromide salts, validate Br⁻ placement via residual density maps .

Q. What strategies improve synthetic yield and purity in multi-step synthesis?

- Optimize reaction conditions : Higher temperatures (80°C) and prolonged reaction times (10–12 hours) enhance acylation efficiency .

- Purification : Use preparative HPLC for polar intermediates or employ recrystallization from ethanol/water mixtures .

- Monitor intermediates : Use TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) to track reaction progress .

Q. How does the pyrrolidine-thiazole motif influence pharmacological activity?

The pyrrolidine-thiazole scaffold is associated with DPP-4 inhibition (e.g., teneligliptin hydrobromide), where the thiazole acts as a hydrogen-bond acceptor and the pyrrolidine enhances solubility and target binding . Structure-activity relationship (SAR) studies suggest substituting the pyrrolidine nitrogen (e.g., with aryl groups) modulates potency .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.